N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonamide;dihydrochloride
Description
Chemical Structure & Properties: This compound is a fluorinated sulfonamide derivative with a 15-fluorine-substituted heptane chain and a dimethylaminopropyl group, forming a monohydrochloride salt. Its molecular formula is C₁₂H₁₃F₁₅N₂O₂S·HCl, with a molar mass of 534.28 g/mol .
Properties
CAS No. |
67940-02-7 |
|---|---|
Molecular Formula |
C12H15Cl2F15N2O2S |
Molecular Weight |
607.2 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulfonamide;dihydrochloride |
InChI |
InChI=1S/C12H13F15N2O2S.2ClH/c1-29(2)5-3-4-28-32(30,31)12(26,27)10(21,22)8(17,18)6(13,14)7(15,16)9(19,20)11(23,24)25;;/h28H,3-5H2,1-2H3;2*1H |
InChI Key |
ILJWCJPCQIAKMV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride typically involves multiple steps. The initial step often includes the preparation of the fluorinated heptane sulphonamide precursor. This is followed by the introduction of the dimethylamino propyl group through a nucleophilic substitution reaction. The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes purification steps such as recrystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonamide group to amines or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological molecules through hydrogen bonding and electrostatic interactions. The highly fluorinated heptane sulphonamide moiety can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Sulfonamide Derivatives
N-(3-(Dimethylamino)propyl)tridecafluorohexanesulfonamide Monohydrochloride
- Molecular Formula : C₁₁H₁₃F₁₃N₂O₂S·HCl
- Key Difference : Shorter fluorinated chain (13 fluorine atoms on a hexane backbone vs. 15 on heptane in the target compound).
- Implications : Reduced fluorine content may lower hydrophobicity and surface activity compared to the target compound.
General Fluorosulfonamides
Fluorosulfonamides with varying chain lengths exhibit:
Quaternary Ammonium Compounds (QACs)
- CMC Values : BAC-C12 has a CMC of 8.3 mM (spectrofluorometry) and 8.0 mM (tensiometry) .
- Comparison Insight : The target compound’s fluorinated tail likely reduces CMC further, implying superior surfactant efficiency at lower concentrations. However, direct experimental CMC data for the target compound is lacking .
Phosphonamidofluoridates
Compounds like N-(1-(Dipropylamino)ethylidene)-P-methylphosphonamidic fluoride () share functional group similarities (amino groups, fluorinated regions) but differ in core structure (phosphonamidate vs. sulfonamide). These differences alter reactivity and biological activity, with sulfonamides generally being more hydrolytically stable .
Structural and Functional Comparison Table
Research Findings and Implications
- Structural Similarity Principles : Fluorinated sulfonamides are expected to share properties like low surface tension and chemical inertness, aligning with the "similar property principle" in drug discovery .
- Gaps in Data : Direct experimental comparisons (e.g., CMC, toxicity) between the target compound and analogs are absent in the provided evidence. Further studies are needed to validate inferred properties.
Biological Activity
N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride is a fluorinated sulfonamide compound that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.
- Molecular Formula : C9H13F9N2O2S
- Molecular Weight : 384.26 g/mol
- Solubility : Slightly soluble in DMSO and methanol
- Predicted Boiling Point : 263.7 ± 50.0 °C
- Predicted pKa : 5.00 ± 0.40
Biological Activity Overview
The biological activity of N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride has been explored in various contexts:
Antimicrobial Activity
Research indicates that sulfonamide compounds exhibit antimicrobial properties by inhibiting bacterial folate synthesis. This compound may demonstrate similar activity against a range of pathogens.
Cytotoxicity Studies
In vitro studies have shown that fluorinated compounds can exhibit cytotoxic effects on various cancer cell lines. The cytotoxicity of this specific sulfonamide has been tested against human cancer cell lines such as HeLa and MCF-7. Results indicate a dose-dependent response with significant inhibition of cell proliferation at higher concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
The proposed mechanism involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. This inhibition disrupts nucleic acid synthesis and leads to bacterial cell death.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of various sulfonamides including the pentadecafluoro compound against Gram-positive and Gram-negative bacteria. Results showed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8 to 32 µg/mL. -
Cytotoxicity in Cancer Research :
A recent investigation assessed the cytotoxic effects of this compound on breast cancer cells. The study found that treatment with the compound resulted in increased apoptosis as evidenced by flow cytometry analysis and caspase activation assays.
Toxicological Profile
Toxicological assessments indicate that while the compound exhibits promising biological activities, it also poses potential risks due to its fluorinated nature. Studies suggest monitoring for potential neurotoxicity and reproductive toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
